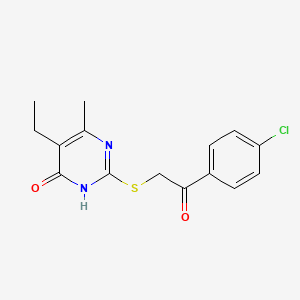

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-ethyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c1-3-12-9(2)17-15(18-14(12)20)21-8-13(19)10-4-6-11(16)7-5-10/h4-7H,3,8H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDOYCCBGGDIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC(=O)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, ethyl acetoacetate, and thiourea.

Condensation Reaction: The first step involves a condensation reaction between 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate chalcone.

Cyclization: The intermediate chalcone undergoes cyclization with thiourea under acidic conditions to form the pyrimidinone core.

Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the oxo group to a hydroxyl group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study screened various synthesized pyrimidine derivatives against gram-positive and gram-negative bacteria, revealing moderate antibacterial activity. The presence of the 4-chlorophenyl group is thought to enhance this activity by increasing lipophilicity, allowing better membrane penetration .

Anticancer Potential

The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. In vitro studies demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cells, possibly through mechanisms involving the modulation of cell cycle regulators .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one has been investigated for its anti-inflammatory properties. Experimental models have shown that it can reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

Agricultural Applications

The compound's ability to inhibit certain fungal pathogens makes it a candidate for agricultural use as a fungicide. Studies have indicated that it can effectively control fungal infections in crops, thereby improving yield and quality .

Case Studies

Mechanism of Action

The mechanism of action of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.

DNA Interaction: Interacting with DNA to affect gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

- 2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone

- 3-(4-chlorophenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone

Uniqueness

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its pyrimidinone core, which imparts distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one , also known by its chemical structure, exhibits significant biological activities that are of interest in pharmacological research. This article reviews its biological activity, focusing on antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound is categorized as a pyrimidine derivative, characterized by the following structure:

This structure includes a thioether linkage and a 4-chlorophenyl group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound possesses various biological activities, including:

- Antibacterial Activity

- Enzyme Inhibition

- Potential Antitumor Effects

Antibacterial Activity

Studies have demonstrated that derivatives of pyrimidine compounds exhibit notable antibacterial properties. For instance, related compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|---|

| Compound A | Salmonella typhi | 15 | 10 |

| Compound B | Bacillus subtilis | 20 | 8 |

| Target Compound | Staphylococcus aureus | 12 | 15 |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play significant roles in neurochemical signaling and nitrogen metabolism, respectively.

Acetylcholinesterase Inhibition

Inhibitors of AChE are crucial for treating neurodegenerative diseases. The target compound exhibited promising AChE inhibition in vitro, with IC50 values comparable to established standards .

Urease Inhibition

Urease inhibitors are valuable in treating conditions like kidney stones and certain infections. The target compound demonstrated strong urease inhibitory activity, with IC50 values indicating high potency compared to standard urease inhibitors .

Table 2: Enzyme Inhibition Data

| Enzyme | Compound Name | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Target Compound | 12 |

| Urease | Target Compound | 5 |

Case Studies

Several case studies have highlighted the biological potential of similar compounds:

- Study on Antibacterial Properties : A study evaluated the antibacterial effects of pyrimidine derivatives against multi-drug resistant strains. The results indicated that modifications to the pyrimidine ring significantly enhanced antibacterial efficacy .

- Enzyme Interaction Studies : Research utilizing docking studies showed that the target compound binds effectively to both AChE and urease active sites, suggesting a strong potential for therapeutic applications in neurodegenerative diseases and urinary tract infections .

- In Vivo Studies : Preliminary in vivo studies indicated that the compound could reduce bacterial load in infected models, supporting its potential use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-alkylation reactions. For example, describes the synthesis of structurally related thieno[2,3-d]pyrimidin-4(3H)-one derivatives using thiol intermediates under reflux conditions with polar aprotic solvents (e.g., DMF) and bases like K₂CO₃. Yields (67–96%) depend on stoichiometric ratios, temperature control, and purification via column chromatography. HRMS and ¹H NMR are critical for confirming molecular identity and purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : ¹H NMR (in DMSO-d₆ or CDCl₃) confirms proton environments, such as aromatic protons (δ 6.6–8.3 ppm) and ethyl/methyl groups (δ 1.1–2.8 ppm). HRMS validates molecular mass with <5 ppm error. Melting points (151–224°C, as in ) and TLC (Rf values) assess purity. For complex mixtures, HPLC with UV detection or preparative TLC may refine purification .

Q. How is the crystal structure of this compound determined, and what parameters ensure accuracy?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is standard. highlights key parameters: resolution (mean C–C bond length <0.006 Å), R factor (<0.055), and data-to-parameter ratio (>12:1). Crystallization in methanol/water mixtures at 294 K yields suitable crystals. SHELX programs (e.g., SHELXL) refine structures, with hydrogen bonding and π-π stacking interactions critical for stability .

Advanced Research Questions

Q. What computational strategies can predict the compound’s biological interactions and toxicity?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina, Schrödinger) models binding to targets like 5-lipoxygenase ( ) or Abl kinase ( ). ADMET predictors (e.g., SwissADME) evaluate hepatotoxicity risks, as seen in for a hepatoprotective analog .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data?

- Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) validate target engagement. In , in vivo efficacy in tetrachloromethane-induced hepatitis models required dose optimization (5 mg/kg) and pharmacokinetic profiling (Cmax, t₁/₂). Statistical tools (e.g., ANOVA) differentiate experimental noise from true biological effects .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced potency?

- Methodological Answer : Key SAR modifications include:

- 4-Chlorophenyl group : Enhances lipophilicity and target binding ( ).

- Thioether linkage : Critical for metabolic stability; replacing with sulfoxide reduces activity ( ).

- Pyrimidin-4(3H)-one core : Methyl/ethyl substitutions at C5/C6 optimize steric fit in enzymatic pockets ().

Systematic variation of substituents, followed by IC₅₀ determination in enzyme assays, identifies pharmacophores .

Q. How do researchers address challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer : Batch-to-batch variability is mitigated by:

- Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (e.g., temperature, pH).

- Design of Experiments (DoE) : Optimizes variables (solvent volume, catalyst loading) for robustness.

- Quality-by-Design (QbD) : Validates critical quality attributes (e.g., purity >95% via HPLC) as per protocols .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data across cell lines be interpreted?

- Methodological Answer : Cell-specific permeability (e.g., P-gp efflux in cancer lines) or genetic variability (e.g., p53 status) may explain discrepancies. Use isogenic cell pairs (wild-type vs. mutant) to isolate mechanisms. highlights compound 13’s selective Abl kinase inhibition in K562 cells, requiring cross-validation with Western blotting for target modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.